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Compound of Interest

Compound Name: ml375

Cat. No.: B1193237 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of ML375, a

selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor

(mAChR), across different animal models. The data presented here is intended to support

further research and drug development efforts by offering a comprehensive overview of

ML375's in vitro and in vivo properties, along with detailed experimental protocols.

Summary of ML375's Pharmacological Profile
ML375 is a potent and selective antagonist of the M5 mAChR, a G protein-coupled receptor

expressed in brain regions associated with reward and motivation, such as the ventral

tegmental area (VTA) and substantia nigra pars compacta (SNc). Its mechanism of action

involves binding to an allosteric site on the M5 receptor, thereby negatively modulating the

effects of the endogenous agonist, acetylcholine. This targeted action makes ML375 a valuable

tool for investigating the role of the M5 receptor in various physiological and pathological

processes, particularly in the context of substance use disorders.

In Vitro Potency
The following table summarizes the in vitro potency of ML375 at human and rat M5 receptors.
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Species Receptor Assay Type IC50 Citation

Human M5 Functional Assay 300 nM

Rat M5 Functional Assay 790 nM

Human M1-M4 Functional Assay >30 µM

Rat M1-M4 Functional Assay >30 µM

Pharmacokinetic Properties
A key aspect of cross-species validation is understanding the pharmacokinetic profile of a

compound. ML375 exhibits high central nervous system (CNS) penetration and oral

bioavailability.

Animal
Model

Adminis
tration

Dose T1/2 CLp %F Kp,uu Citation

Rat

(Sprague

-Dawley)

IV 1 mg/kg 80 hr

2.5

mL/min/k

g

- 0.2

Rat

(Sprague

-Dawley)

Oral 10 mg/kg - - 80 -

Non-

human

Primate

(Cynomol

gus)

IV 1 mg/kg 10 hr

3.0

mL/min/k

g

- -

In Vivo Efficacy in Animal Models of Addiction
The primary therapeutic potential of ML375 has been explored in rodent models of substance

use disorders. The compound has shown efficacy in reducing the reinforcing effects of cocaine,

ethanol, and opioids.
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Rat Models

Model Drug of Abuse
Doses of
ML375 (mg/kg,
i.p.)

Key Findings Citation

Cocaine Self-

Administration
Cocaine 10, 20, 30

Dose-

dependently

reduced cocaine

self-

administration on

both fixed-ratio

and progressive-

ratio schedules.

Ethanol Self-

Administration
Ethanol 10, 20, 30

Attenuated

ethanol self-

administration

and cue-induced

reinstatement of

ethanol-seeking

behavior.

Opioid Self-

Administration

Oxycodone &

Remifentanil
10, 20, 30

Reduced the

break point for

oxycodone and

remifentanil self-

administration on

a progressive-

ratio schedule

and attenuated

cue-elicited

responding.

Mouse Models
Direct studies of ML375's effects on addiction-like behaviors in mouse models are less

prevalent in the available literature. However, studies in M5 receptor knockout mice have

shown reduced self-administration of cocaine and morphine, providing genetic validation for the
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M5 receptor as a therapeutic target. One study mentioned the use of ML375 in rats to

investigate anxiety and depression-like behaviors, suggesting its potential utility in studying the

role of M5 in other neuropsychiatric disorders.

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are representative protocols for self-administration studies in rats.

Cocaine Self-Administration Protocol
Animals: Male Sprague-Dawley rats are individually housed and maintained on a reverse

light-dark cycle.

Surgery: Rats are anesthetized and surgically implanted with intravenous catheters into the

jugular vein. Catheters are flushed daily with a heparinized saline solution to maintain

patency.

Apparatus: Self-administration sessions are conducted in standard operant conditioning

chambers equipped with two levers, a stimulus light, and an infusion pump.

Training: Rats are trained to press the active lever for intravenous infusions of cocaine (e.g.,

0.5 mg/kg/infusion) on a fixed-ratio (FR) schedule (e.g., FR1, where one press results in one

infusion). Each infusion is paired with a cue light presentation.

ML375 Administration: Once stable responding is achieved, rats are pretreated with ML375
(intraperitoneally) at various doses (e.g., 10, 20, 30 mg/kg) or vehicle prior to the self-

administration session.

Data Analysis: The number of active and inactive lever presses and the total number of

infusions are recorded. Data are analyzed to determine the effect of ML375 on cocaine

reinforcement.

Ethanol Self-Administration Protocol
Animals: Male alcohol-preferring (P) rats are often used for these studies.

Apparatus: Standard operant conditioning chambers are used.
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Training: Rats are trained to self-administer ethanol (e.g., 10% w/v) orally or intravenously.

For oral self-administration, a sucrose-fading procedure may be used to initiate responding.

ML375 Administration: Following the establishment of stable ethanol self-administration,

ML375 is administered prior to the test sessions.

Cue-Induced Reinstatement: To model relapse, responding is first extinguished by replacing

ethanol with water. Reinstatement of seeking behavior is then triggered by presenting the

ethanol-associated cues, and the effect of ML375 on this reinstatement is measured.

Signaling Pathways and Experimental Workflow
Visualizing the underlying mechanisms and experimental processes can aid in understanding

the context of the presented data.
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Caption: M5 muscarinic acetylcholine receptor signaling pathway.
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To cite this document: BenchChem. [Cross-Validation of ML375 Effects in Different Animal
Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193237#cross-validation-of-ml375-effects-in-
different-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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